

Application Notes and Protocols for the Purification of Recombinant FATA Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Faata*

Cat. No.: *B1237272*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-ACP thioesterases (FATs) are critical enzymes in the de novo fatty acid biosynthesis pathway in plants and bacteria. The FATA family of these enzymes exhibits a high degree of specificity for oleoyl-acyl carrier protein (oleoyl-ACP), playing a pivotal role in terminating fatty acid chain elongation and releasing oleic acid. The production of highly pure and active recombinant FATA protein is essential for detailed biochemical characterization, structural studies, and for applications in metabolic engineering and drug discovery.

These application notes provide a comprehensive protocol for the expression and purification of recombinant FATA protein, primarily focusing on a histidine-tagged protein expressed in *Escherichia coli*. The protocol is based on established methods for plant acyl-ACP thioesterases and offers a robust workflow from cell culture to purified protein.

Data Presentation

Table 1: Summary of Recombinant FATA (KpFatA) Purification Parameters

Parameter	Details	Reference
Expression System	E. coli strain BL21 (DE3)	[1]
Expression Vector	pQE-80L (with N-terminal 6xHis-tag)	[1]
Induction	0.5 mM IPTG at OD600 of 0.4–0.5	[1]
Induction Time	4 hours	[1]
Lysis Method	Sonication	[1]
Purification Method	Immobilized Metal Affinity Chromatography (IMAC) using a Nickel-NTA resin	[1]
Expected Molecular Weight	~36.4 kDa	[1]
Purity	High degree of purity achieved in a single step	[1]

Experimental Protocols

Protocol 1: Expression of 6xHis-tagged FATA in E. coli

This protocol describes the induction of FATA expression in an E. coli host system.

Materials:

- E. coli BL21 (DE3) cells transformed with the pQE-80L-FATA expression plasmid
- Luria-Bertani (LB) medium
- Ampicillin (or other appropriate antibiotic for plasmid maintenance)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)

Procedure:

- Inoculate a starter culture of 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21 (DE3) harboring the FATA expression plasmid.
- Incubate the starter culture overnight at 37°C with shaking.
- The following day, inoculate 1 L of LB medium with the overnight starter culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4–0.5.[\[1\]](#)
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[\[1\]](#)
- Continue to incubate the culture for 4 hours at 37°C with shaking.[\[1\]](#)
- Harvest the cells by centrifugation at 3000 x g for 15 minutes.[\[1\]](#)
- The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of 6xHis-tagged FATA by Immobilized Metal Affinity Chromatography (IMAC)

This protocol details the purification of the expressed His-tagged FATA protein from the E. coli cell lysate.

Materials:

- Bacterial cell pellet from Protocol 1
- Binding Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 20 mM Imidazole, pH 7.4[\[1\]](#)
- Elution Buffer: 20 mM Sodium Phosphate, 500 mM NaCl, 250-500 mM Imidazole, pH 7.4
- Lysozyme
- DNase I
- Protease inhibitor cocktail

- Nickel-NTA (Ni-NTA) affinity resin
- Chromatography column

Procedure:

- Resuspend the cell pellet in ice-cold Binding Buffer. Add lysozyme, DNase I, and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes to facilitate lysis.
- Disrupt the cells further by sonication on ice.[\[1\]](#)
- Clarify the lysate by centrifugation at 30,000 x g for 10 minutes at 4°C to pellet cell debris.[\[1\]](#)
- Equilibrate the Ni-NTA resin in a chromatography column with Binding Buffer.
- Load the clarified supernatant onto the equilibrated column.
- Wash the column with several column volumes of Binding Buffer to remove unbound proteins.
- Elute the bound FATA protein with Elution Buffer.
- Collect fractions and analyze for the presence of the purified protein by SDS-PAGE.
- Pool the fractions containing the purified FATA protein.
- If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

Protocol 3: Optional Polishing Step by Size-Exclusion Chromatography (SEC)

For applications requiring the highest purity, an additional size-exclusion chromatography step can be performed to separate the FATA protein from any remaining contaminants and aggregates.

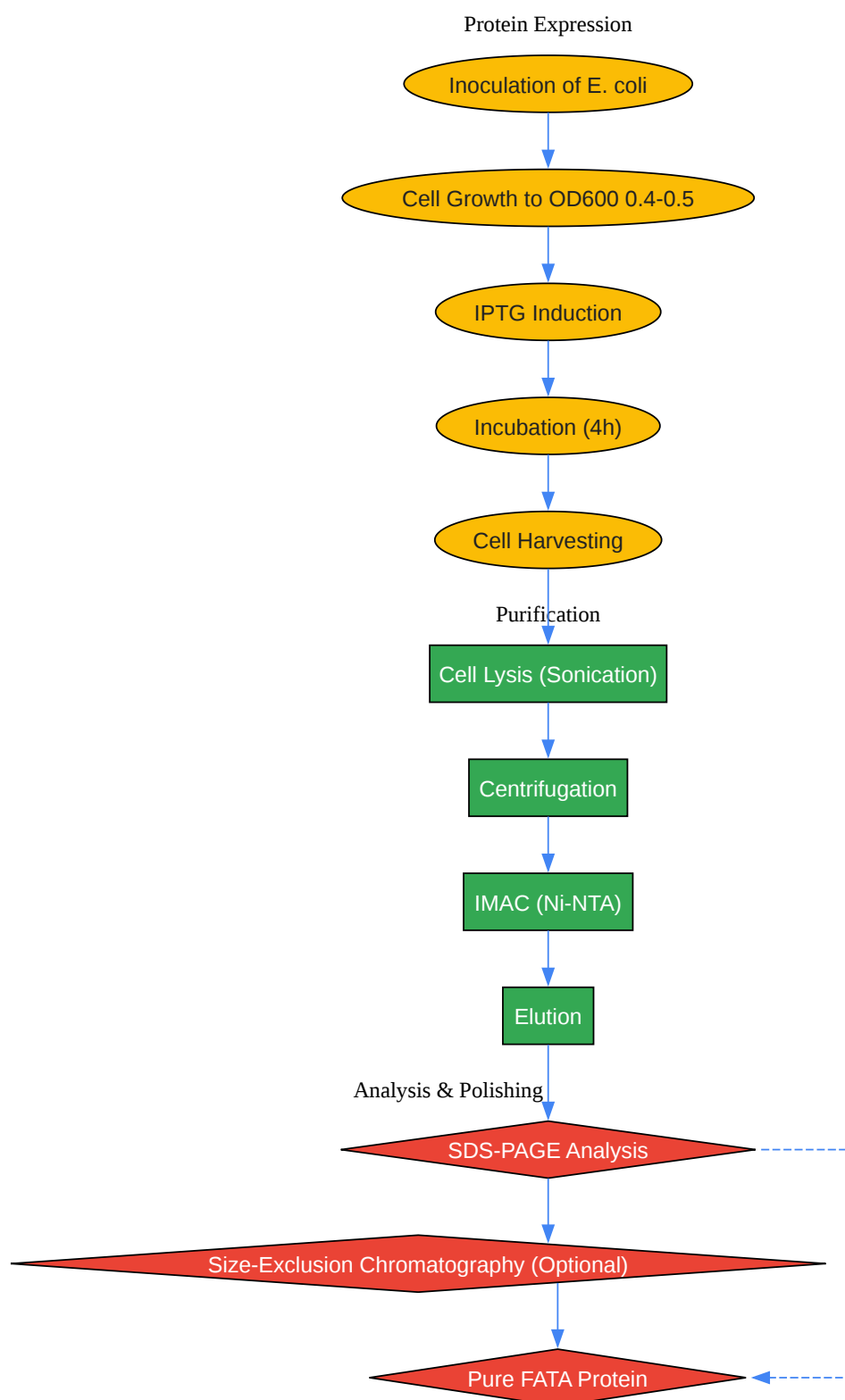
Materials:

- Purified FATA protein from Protocol 2
- SEC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (buffer composition may need to be optimized for protein stability)
- Size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200, depending on the precise oligomeric state of the recombinant protein)

Procedure:

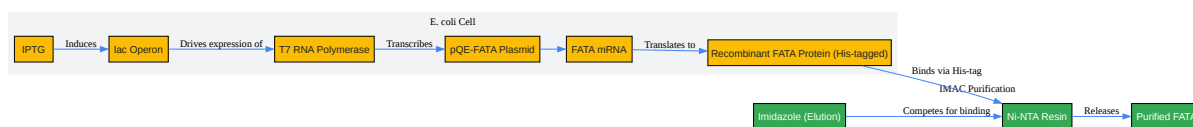
- Concentrate the pooled fractions from the IMAC purification.
- Equilibrate the size-exclusion column with SEC Buffer.
- Load the concentrated protein sample onto the column.
- Run the chromatography at a constant flow rate and collect fractions.
- Analyze the fractions by SDS-PAGE to identify those containing the purified FATA monomer.
- Pool the pure fractions and concentrate as needed.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for recombinant FATA protein purification.



[Click to download full resolution via product page](#)

Caption: Logical relationship of FATA protein expression and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of the acyl-ACP thioesterases from *Koelerutera paniculata* reveals a new type of FatB thioesterase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Application Notes and Protocols for the Purification of Recombinant FATA Protein]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1237272#methods-for-purifying-recombinant-fata-protein>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com